molecular formula C16H19NO2 B2452143 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 669757-85-1

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid

Cat. No. B2452143
CAS RN: 669757-85-1
M. Wt: 257.333
InChI Key: JXQDFBLZEKQTOX-UHFFFAOYSA-N
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Description

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid (OHCQC) is a bicyclic aromatic hydrocarbon containing a quinoline ring system and an octahydrocyclooctane ring system. This compound has been the subject of numerous scientific studies due to its wide range of applications and properties. OHCQC has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-diabetic activities. It has also been used as a catalyst in organic synthesis and as a fluorescent dye for imaging. In

Scientific Research Applications

Synthesis Processes and Intermediate Compounds

  • Large-Scale Synthesis : Research by Bänziger et al. (2000) in "Organic Process Research & Development" describes an efficient large-scale synthesis process for a closely related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This process highlights the relevance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).

  • Structural Analysis : A study by Bazgir and Astaraki (2008) in "Acta Crystallographica Section E" on a related molecule, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, provides insights into the molecular structure and interactions of these compounds (Bazgir & Astaraki, 2008).

Chemical Transformations and Derivatives

  • Cyclopropanation Process : Research by Szakonyi et al. (2002) in "The Journal of Organic Chemistry" investigates the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, leading to novel cyclopropa[b]quinoline derivatives. This showcases the potential of these compounds in creating new chemical structures (Szakonyi et al., 2002).

  • Antimicrobial Properties : A study by Al-Hiari et al. (2008) in "Molecules" explores the synthesis and antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogs, indicating the potential biomedical applications of these compounds (Al-Hiari et al., 2008).

Conformational Analysis and Stereochemistry

  • Proton Magnetic Resonance Studies : The work of Crabb and Mitchell (1977) in "Journal of The Chemical Society" focuses on the stereochemistry of related compounds, like octahydro-7aH-quino[1,2-c][1,3]benzoxazines, using proton magnetic resonance studies. This research contributes to understanding the conformational behavior of these molecules (Crabb & Mitchell, 1977).

Novel Synthetic Methods and Biological Evaluation

  • Synthesis of Fused Tetracyclic Compounds : Research by Goff et al. (1994) in the "Journal of Heterocyclic Chemistry" on the synthesis of novel fused tetracyclic quinolonecarboxylic acids, including imidazo[4,5-f]quinolines, underscores the potential of these compounds in medicinal chemistry (Goff et al., 1994).

properties

IUPAC Name

5,5a,6,7,8,9,10,11-octahydrocycloocta[b]quinoline-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10,13,17H,1-4,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDFBLZEKQTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(C3=CC=CC=C3NC2CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid

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